molecular formula C19H18BrN5O2 B2446490 [3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-quinoxalin-2-ylmethanone CAS No. 2380063-69-2

[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-quinoxalin-2-ylmethanone

Cat. No. B2446490
CAS RN: 2380063-69-2
M. Wt: 428.29
InChI Key: BQKQKDZOCZFOEX-UHFFFAOYSA-N
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Description

[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-quinoxalin-2-ylmethanone is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of [3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-quinoxalin-2-ylmethanone is not fully understood. However, it has been shown to modulate the activity of certain receptors in the brain and may have an effect on neurotransmitter release. It may also have an effect on the cell cycle and apoptosis in cancer cells.
Biochemical and Physiological Effects:
[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-quinoxalin-2-ylmethanone has been shown to have biochemical and physiological effects in both cancer cells and the brain. In cancer cells, it has been shown to induce apoptosis and inhibit cell growth. In the brain, it has been shown to modulate the activity of certain neurotransmitter receptors and may have an effect on neurotransmitter release.

Advantages and Limitations for Lab Experiments

One advantage of [3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-quinoxalin-2-ylmethanone for lab experiments is its potential as a tool in neuroscience research. It may be useful in the study of neurotransmitter receptors and their functions. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for the development of [3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-quinoxalin-2-ylmethanone. One direction is to further study its mechanism of action in order to better understand its potential applications in drug development. Another direction is to explore its potential use in the treatment of other diseases, such as neurological disorders. Additionally, it may be useful to develop derivatives of this compound in order to improve its potency and selectivity.

Synthesis Methods

The synthesis of [3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-quinoxalin-2-ylmethanone involves several steps. The starting materials are 5-bromopyrimidine-2-carboxaldehyde and 2-chloro-3-nitroquinoxaline. These are reacted with a piperidine derivative to form the desired compound. The reaction is carried out in the presence of a base and a catalyst, and the product is purified using column chromatography.

Scientific Research Applications

[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-quinoxalin-2-ylmethanone has been studied for its potential applications in drug development. It has been shown to have activity against certain types of cancer cells and may be useful in the treatment of cancer. In addition, this compound has been studied for its potential use as a tool in neuroscience research. It has been shown to modulate the activity of certain neurotransmitter receptors and may be useful in the study of these receptors and their functions.

properties

IUPAC Name

[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-quinoxalin-2-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN5O2/c20-14-8-22-19(23-9-14)27-12-13-4-3-7-25(11-13)18(26)17-10-21-15-5-1-2-6-16(15)24-17/h1-2,5-6,8-10,13H,3-4,7,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQKQKDZOCZFOEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=NC3=CC=CC=C3N=C2)COC4=NC=C(C=N4)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline

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